![molecular formula C20H23N3O6S2 B3409654 ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 892855-54-8](/img/structure/B3409654.png)
ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Overview
Description
Ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C20H23N3O6S2 and its molecular weight is 465.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Application in Medical Research
The compound has been used in the development of Human Neutrophil Elastase (hNE) inhibitors for the treatment of Acute Respiratory Distress Syndrome (ARDS) . hNE is a serine proteinase that plays a crucial role in the immune response. Inhibitors of hNE can help regulate the immune response and potentially alleviate symptoms of ARDS .
Application in Organic Synthesis
The compound, being a derivative of benzenesulfonic acid, can be used in various organic synthesis reactions. For instance, it can be involved in reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation .
Application in the Synthesis of Thiophene Derivatives
The compound can be used in the synthesis of thiophene derivatives. Thiophene derivatives have a wide range of applications in the field of medicinal chemistry, materials science, and organic synthesis .
Application in the Development of Force Transducers
The compound, when referred to as “F1821-0540”, is associated with a compression force transducer model. This force transducer is suitable for harsh environmental conditions and available in measuring ranges to 100 kN. Its compactness enables a universal and reliable use in industry and laboratories .
Application in the Study of Proteolysis
The compound can be used to study proteolysis, a process where proteins are broken down into their constituent amino acids by enzymes. This is particularly relevant in the study of hNE, where the compound can be used to understand the proteolysis process .
Application in the Study of Inflammation and Immune Response
The compound can be used to study inflammation and immune response, particularly in the context of neutrophils, the first immune cells called when the body undergoes inflammation or infection .
properties
IUPAC Name |
ethyl 2-[3-(benzenesulfonyl)propanoylamino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6S2/c1-2-29-20(26)23-10-8-14-15(12-23)30-19(17(14)18(21)25)22-16(24)9-11-31(27,28)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,21,25)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNJHDDFUZDFRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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